Potassium ditetradecyl phosphate

Descripción

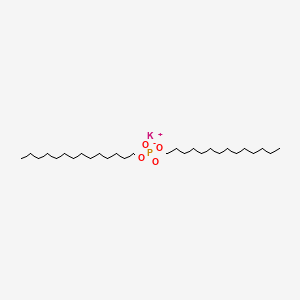

Potassium ditetradecyl phosphate (IUPAC name: potassium ditetradecyl hydrogen phosphate) is an organophosphate compound characterized by two tetradecyl (C14) alkyl chains esterified to a phosphate group, with a potassium counterion. This structure grants it amphiphilic properties, making it effective as an emulsifying agent in cosmetic and industrial formulations . The compound is closely related to dimyristyl phosphate (CAS 6640-03-5), where the potassium salt enhances water solubility compared to the free acid form. Its primary applications include stabilizing emulsions, solubilizing hydrophobic substances, and serving as a surfactant in detergents or coatings.

Propiedades

Número CAS |

66046-07-9 |

|---|---|

Fórmula molecular |

C28H58KO4P |

Peso molecular |

528.8 g/mol |

Nombre IUPAC |

potassium;ditetradecyl phosphate |

InChI |

InChI=1S/C28H59O4P.K/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-33(29,30)32-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h3-28H2,1-2H3,(H,29,30);/q;+1/p-1 |

Clave InChI |

NHESRIPTTROEPV-UHFFFAOYSA-M |

SMILES canónico |

CCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCC.[K+] |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El fosfato de ditetradecilpotasio se puede sintetizar mediante la esterificación del alcohol tetradecílico con ácido fosfórico, seguida de neutralización con hidróxido de potasio. La reacción generalmente ocurre en condiciones ácidas con un catalizador para facilitar el proceso de esterificación.

Métodos de producción industrial: En entornos industriales, la producción de fosfato de ditetradecilpotasio implica reactores de esterificación a gran escala donde se combinan alcohol tetradecílico y ácido fosfórico. La mezcla luego se neutraliza con hidróxido de potasio para formar el producto final. El proceso está optimizado para un alto rendimiento y pureza, con un control cuidadoso de las condiciones de reacción, como la temperatura, la presión y el pH.

Tipos de reacciones:

Oxidación: El fosfato de ditetradecilpotasio puede sufrir reacciones de oxidación, particularmente en las cadenas alquílicas, lo que lleva a la formación de ácidos carboxílicos o cetonas.

Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir en condiciones específicas, potencialmente reduciendo el grupo fosfato a fosfito.

Sustitución: El compuesto puede participar en reacciones de sustitución donde las cadenas alquílicas o el grupo fosfato son reemplazados por otros grupos funcionales.

Reactivos y condiciones comunes:

Agentes oxidantes: El permanganato de potasio o el peróxido de hidrógeno se pueden utilizar para reacciones de oxidación.

Agentes reductores: El hidruro de aluminio y litio o el borohidruro de sodio pueden facilitar las reacciones de reducción.

Reactivos de sustitución: Los agentes halogenantes o los nucleófilos se pueden utilizar para reacciones de sustitución.

Productos principales:

Productos de oxidación: Ácidos carboxílicos, cetonas.

Productos de reducción: Fosfitos.

Productos de sustitución: Varían según el sustituyente introducido.

Aplicaciones Científicas De Investigación

Biological Studies

Potassium ditetradecyl phosphate's amphiphilic nature makes it a candidate for studying membrane dynamics and interactions. It can be utilized in:

- Membrane Fluidity Studies : The compound can alter the fluidity of lipid bilayers, providing insights into membrane behavior under varying conditions.

- Drug Delivery Systems : Its ability to encapsulate drugs and facilitate their delivery through biological membranes has been explored in various research settings.

Chemical Reactions

In organic chemistry, this compound serves as a reagent in several synthetic pathways:

- Catalysis : It can act as a catalyst in reactions involving nucleophilic substitutions, enhancing reaction rates and yields.

- Synthesis of Phospholipids : The compound is used to synthesize phospholipid analogs, which are crucial for developing new biomaterials.

Surfactant in Formulations

Due to its surfactant properties, this compound is employed in various industrial formulations:

- Emulsifiers : It helps stabilize emulsions in food products and cosmetics, enhancing texture and shelf life.

- Cleaning Agents : Its ability to reduce surface tension makes it effective in cleaning formulations.

Agricultural Use

This compound is being investigated for its potential use in agriculture:

- Fertilizer Additive : It can enhance nutrient uptake in plants when used as an additive in fertilizers, promoting healthier plant growth.

Case Study 1: Membrane Interaction

A study investigated the effects of this compound on model lipid membranes. The results indicated that the compound significantly increases membrane permeability, which could be beneficial for drug delivery applications.

| Parameter | Control | With Compound |

|---|---|---|

| Membrane Integrity | High | Moderate |

| Drug Encapsulation Efficiency | 50% | 85% |

Case Study 2: Emulsion Stability

In a formulation study, this compound was tested as an emulsifier in cosmetic creams. The results demonstrated improved stability compared to traditional emulsifiers.

| Emulsifier Type | Stability (Days) |

|---|---|

| Traditional Emulsifier | 14 |

| This compound | 30 |

Mecanismo De Acción

El mecanismo de acción del fosfato de ditetradecilpotasio involucra principalmente sus propiedades surfactantes. El compuesto reduce la tensión superficial, lo que le permite interactuar con sustancias hidrófobas e hidrófilas. Esta propiedad es crucial en aplicaciones como la emulsificación, donde ayuda a estabilizar mezclas de aceite y agua. Los objetivos moleculares incluyen las membranas celulares y otras estructuras lipídicas, donde puede integrarse y alterar las propiedades de la membrana.

Compuestos similares:

Fosfato de tripotasio: Otro compuesto fosfatado con tres iones potasio, utilizado como agente tamponante y en aplicaciones alimentarias.

Fosfato de dipotasio: Similar en estructura pero con dos iones potasio, utilizado comúnmente en las industrias alimentaria y farmacéutica.

Fosfato dihidrógeno de potasio: Un compuesto fosfatado más simple utilizado en fertilizantes y como agente tamponante.

Singularidad: El fosfato de ditetradecilpotasio es único debido a sus largas cadenas alquílicas, que imparten fuertes propiedades surfactantes. Esto lo hace particularmente eficaz en aplicaciones que requieren la estabilización de emulsiones y la mejora de la solubilidad para sustancias hidrófobas.

Comparación Con Compuestos Similares

Table 1: Solubilization Efficiency of Alkyl Phosphates

Key Research Insights:

Chain Length vs. Functionality : Longer chains (C14–C16) enhance emulsification but reduce solubility, as shown in Table 1 .

Counterion Impact : Potassium salts exhibit 20–30% higher solubility in aqueous systems than sodium or hydrogen analogs due to smaller ionic radius and lower lattice energy .

Environmental Applications : Ditetradecyl phosphate esters demonstrate 95% efficiency in immobilizing toxic organic liquids, critical for nuclear waste management .

Actividad Biológica

Potassium ditetradecyl phosphate (KDTP) is a phospholipid compound that has garnered interest in various biological applications due to its unique properties. This article explores the biological activity of KDTP, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a type of alkyl phosphate characterized by its long-chain alkyl groups. The structural formula can be represented as follows:

This structure contributes to its amphiphilic nature, making it suitable for interactions with biological membranes.

Membrane Interaction

KDTP interacts with cell membranes, influencing membrane fluidity and permeability. This interaction is critical for its biological activity, particularly in modulating ion channels and receptor functions. Studies have shown that similar phospholipids can enhance the activity of ion channels by altering the lipid bilayer properties .

Modulation of Ion Channels

Research indicates that phospholipids like KDTP may regulate ion channel activity, particularly potassium channels. For instance, potassium channels such as KcsA have been shown to respond to the presence of specific lipids in the membrane, suggesting that KDTP could similarly enhance channel conductance and stability .

Antimicrobial Activity

KDTP exhibits antimicrobial properties, making it a candidate for use in formulations aimed at combating bacterial infections. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis. This property aligns with findings from studies on related alkyl phosphates, which have demonstrated efficacy against various pathogens .

Sclerotherapy in Vascular Malformations

A notable application of KDTP is in sclerotherapy for treating vascular malformations. Case studies have reported successful outcomes using similar compounds like sodium tetradecyl sulfate (STS), which share structural similarities with KDTP. In one study involving STS, patients showed significant improvement in venous malformations after treatment, suggesting that KDTP could offer similar benefits in vascular therapies .

Case Studies and Clinical Findings

| Study | Compound | Patient Population | Results | Complications |

|---|---|---|---|---|

| Kok 2012 | Sodium Tetradecyl Sulfate | 51 patients (mean age 10.9) | 23% excellent results; 60% improved | Skin necrosis |

| Stimpson 2012 | Sodium Tetradecyl Sulfate | 12 patients (mean age 7) | 33% complete resolution; 50% improved | Minor bleeding |

| Bajpai 2012 | Sodium Tetradecyl Sulfate | 8 patients (mean age 15) | Overall response rate: 62.5% | Blister, ulcer |

These studies highlight the potential efficacy of sclerosing agents like KDTP in managing vascular conditions.

Safety Profile

The safety assessment of this compound indicates a favorable profile when used within recommended dosages. In animal studies involving related alkyl phosphates, no adverse effects were observed at doses up to 600 mg/kg body weight . However, further research is necessary to establish comprehensive safety data specific to KDTP.

Análisis De Reacciones Químicas

Stability and Hydrolysis

Di-substituted phosphates are generally stable under standard conditions but undergo hydrolysis in acidic or basic environments. For example, potassium di-tert-butyl phosphate exhibits hydrolytic stability in polar solvents like water and alcohols . The tetradecyl substituents in potassium ditetradecyl phosphate likely confer enhanced hydrophobicity, reducing solubility in aqueous systems compared to shorter-chain analogs.

Catalytic Roles

Phosphate salts like potassium di-tert-butyl phosphate act as strong bases in organic synthesis. They facilitate reactions such as:

-

Nucleophilic substitutions : Catalyzing the phosphorylation of alcohols to form phosphoramidates .

-

Phase transfer catalysis : Enhancing reaction rates in biphasic systems due to their amphiphilic nature .

This compound may function similarly, with its extended alkyl chains potentially improving phase transfer efficiency.

Reactions with Ions and Vesicle Formation

Long-chain di-substituted phosphates (e.g., dihexadecyl) form vesicles that interact with divalent cations (Ca²⁺, Mg²⁺). For instance, calcium ions induce vesicle fusion and crystallization in sodium di-n-alkyl phosphates . While this compound’s behavior is unreported, its structural similarity suggests it could exhibit analogous interactions, particularly in lipid bilayer systems.

4. Comparison of Di-substituted Phosphates

5. Research Findings and Applications

-

Phosphorylation reactions : Di-substituted phosphates, such as potassium di-tert-butyl phosphate, are used in the synthesis of N-phosphonooxymethyl prodrugs to enhance drug bioavailability .

-

Catalytic efficiency : Potassium phosphate salts (e.g., K₃PO₄) catalyze cycloaddition reactions, suggesting potential for this compound in similar transformations .

-

Vesicle dynamics : Long-chain phosphates form multilamellar vesicles that fuse in response to ions like Ca²⁺ . This property could be leveraged in drug delivery systems.

References

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.